molecular formula C18H20N4O3 B3509042 N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide

N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide

Cat. No.: B3509042
M. Wt: 340.4 g/mol
InChI Key: DYAMYSSTASMFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide is an organic compound belonging to the class of phenylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl group, as well as a nitrobenzamide moiety. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide typically involves the reaction of 4-methylpiperazine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The piperazine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: Formation of N-[2-(4-methylpiperazin-1-yl)phenyl]-2-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxide derivatives of the piperazine ring.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide can be compared with other phenylpiperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrobenzamide moiety, which contributes to its distinct pharmacological profile.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-20-10-12-21(13-11-20)17-9-5-3-7-15(17)19-18(23)14-6-2-4-8-16(14)22(24)25/h2-9H,10-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAMYSSTASMFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-methylpiperazin-1-yl)phenyl]-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.